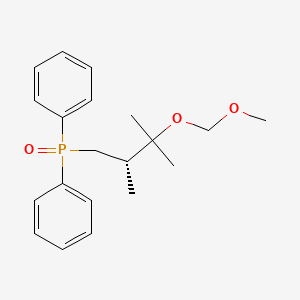
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide” is a derivative of diphenylphosphine oxide . Diphenylphosphine oxide is an organophosphorus compound with the formula (C6H5)2P(O)H . It is used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides in the presence of Ni/Zn catalyst .
Synthesis Analysis
The synthesis of phosphine oxides, including diphenylphosphine oxide, generally involves the oxidation of their corresponding phosphine precursors . Sodium exhibits better efficacy and selectivity than Li and K for converting Ph3P(O) to Ph2P(OM). A subsequent reaction with alkyl halides or with aryl halides in the presence of a Pd catalyst provides phosphine oxides in good to excellent yields .Molecular Structure Analysis
The molecular formula of diphenylphosphine oxide is C12H11OP . The structure of phosphine oxides, including diphenylphosphine oxide, depends on the basicity of the phosphoryl group and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom .Chemical Reactions Analysis
Phosphine oxides, including diphenylphosphine oxide, are involved in a variety of chemical reactions. They are exciting ligand systems for the coordination chemistry of actinides, and their involvement in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .Physical And Chemical Properties Analysis
Diphenylphosphine oxide is a white solid that is soluble in polar organic solvents . Its melting point is 56-57 °C . The average mass is 202.189 Da and the mono-isotopic mass is 202.054749 Da .Applications De Recherche Scientifique
Coordination Chemistry of Actinides
Field
This falls under the field of Inorganic Chemistry .
Application
Aminophosphine oxides (AmPOs), which have additional ‘N’ sites and highly basic ‘P=O’ groups, are exciting ligand systems for the coordination chemistry of actinides .
Method
The method involves the use of AmPOs in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .
Results
The diverse properties of the AmPOs and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of the phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .
Synthesis of Polyimides
Field
This falls under the field of Polymer Chemistry .
Application
A fluorinated diamine, (2,5-bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenyl-phosphine oxide, was synthesized and used to prepare a series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups .
Method
The method involves the high-temperature one-pot polymerization of the diamine with several commercial aromatic dianhydrides .
Results
The resulting polyimides exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films. They also show good thermal stability with the glass transition temperatures from 246 to 286 °C. The limiting oxygen index values of them exceed 38.3%. At the same time, they display low water absorption (0.89—1.32%) and good mechanical properties (tensile strength: 72.3—153.24 MPa, Young’s modulus: 1.4—2.3 GPa, elongation at break: 6.9—12.5%) .
Catalytic Organic Reactions
Field
This falls under the field of Organic Chemistry .
Application
Aminophosphine oxides (AmPOs) have been involved in various catalytic organic reactions .
Method
The method includes enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane .
Results
Precursors to P–N Backbone Polymeric Materials
Field
This falls under the field of Material Science .
Application
Phosphine oxides containing a P–N bond represent a major class of molecules as potential precursors to P–N backbone polymeric materials .
Method
The method involves the use of phosphine oxides containing a P–N bond in the synthesis of P–N backbone polymeric materials .
Results
The resulting polymeric materials have a wide range of applications as reagents or precursors and their involvement in a great number of transition-metal-mediated catalytic reactions and bioactivity studies .
Synthesis of α-Aminophosphonates
Application
Aminophosphine oxides have been used in the synthesis of α-aminophosphonates .
Method
The method involves the use of aminophosphine oxides in the formic acid catalyzed one-pot synthesis of α-aminophosphonates .
Results
The resulting α-aminophosphonates have a wide range of applications in bioactivity studies .
Flame-Retardant and Optical Film Materials
Application
A series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups were prepared, which are promising candidates for advanced flame-retardant and optical film materials .
Method
The method involves the high-temperature one-pot polymerization of a fluorinated diamine with several commercial aromatic dianhydrides .
Safety And Hazards
Diphenylphosphine oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
While many phosphine oxides, including diphenylphosphine oxide, have already been discovered and developed, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine-tuning the electronic and steric properties of substituents on the central phosphorus atom .
Propriétés
IUPAC Name |
[[(2S)-3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUUZAHLJDYELG-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

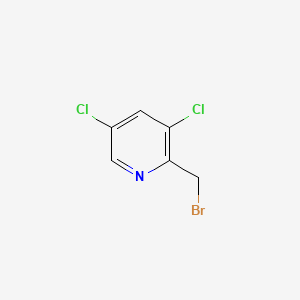
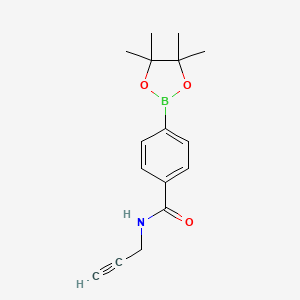
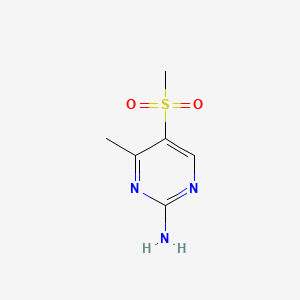
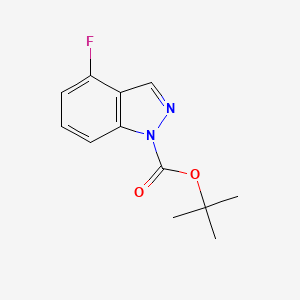
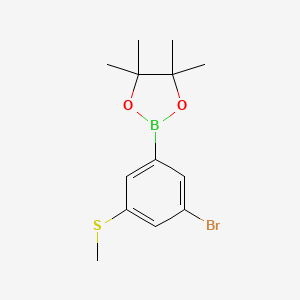


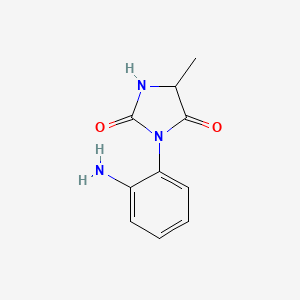
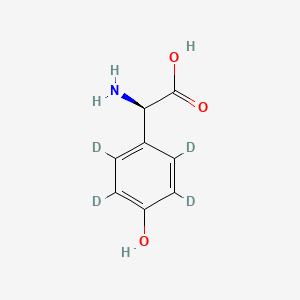
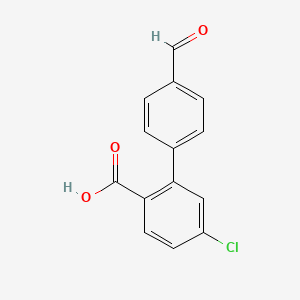

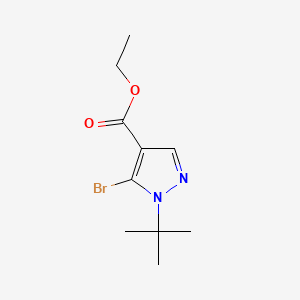
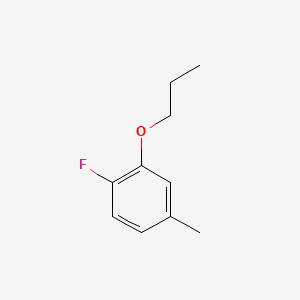
![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)